ethyl 2-(4-amino-1-{[(tert-butoxy)carbonyl]amino}cyclohexyl)acetate
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Overview
Description
Ethyl 2-(4-amino-1-{[(tert-butoxy)carbonyl]amino}cyclohexyl)acetate is a complex organic molecule that holds significance in various fields of research and industry. This compound features a cyclohexyl ring with an amino group and a tert-butoxycarbonyl-protected amine, linked to an acetate ester. Its unique structure allows it to participate in a range of chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials and Initial Steps: : The synthesis begins with the selection of appropriate starting materials, which typically includes cyclohexyl derivatives and protected amino acids.
Formation of the Cyclohexyl Ring: : A crucial step involves the construction of the cyclohexyl ring structure, often through cyclization reactions.
Protection of Amino Groups: : Protecting the amino group with a tert-butoxycarbonyl (Boc) group is essential to prevent unwanted reactions during synthesis.
Coupling Reactions: : The acetate ester linkage is introduced using coupling reagents and conditions conducive to ester formation.
Industrial Production Methods: For industrial-scale production, optimization of reaction conditions is vital to ensure high yield and purity. This may involve:
Efficient Catalysis: : Employing specific catalysts to accelerate reactions and improve efficiency.
Process Optimization: : Fine-tuning temperature, pressure, and solvent conditions to maximize output.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : This compound can undergo oxidation reactions, especially at the amino group, leading to the formation of oxime or nitroso derivatives.
Reduction: : The reduction of the ester group can yield corresponding alcohols.
Substitution: : Amino groups may undergo substitution reactions, introducing various functional groups.
Oxidizing Agents: : Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: : Common choices include lithium aluminum hydride or sodium borohydride.
Substitution Reagents: : Nucleophiles like amines, thiols, or halides.
Major Products: Major products formed from these reactions include:
Oxime or nitroso compounds from oxidation.
Alcohol derivatives from reduction.
Various substituted cyclohexyl derivatives from substitution reactions.
Scientific Research Applications
Chemistry:
Building Block: : Used as a building block in organic synthesis for creating more complex molecules.
Intermediate: : Serves as an intermediate in the synthesis of pharmaceuticals and other biologically active compounds.
Enzyme Inhibition Studies: : Investigated for its potential as an enzyme inhibitor, impacting biological pathways.
Drug Development: : Explored for use in developing drugs targeting specific biochemical pathways.
Material Science: : Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
Molecular Targets and Pathways: The compound exerts its effects through interactions with specific molecular targets. This can involve:
Enzyme Binding: : The amino and ester functionalities enable binding to enzyme active sites, potentially inhibiting their activity.
Signal Modulation: : Alteration of biochemical signals within cells, affecting pathways related to disease or metabolic processes.
Comparison with Similar Compounds
Similar Compounds:
Ethyl 2-(4-amino-1-{[(tert-butoxy)carbonyl]amino}phenyl)acetate
Methyl 2-(4-amino-1-{[(tert-butoxy)carbonyl]amino}cyclohexyl)acetate
Ethyl 2-(4-amino-1-{[(tert-butoxy)carbonyl]amino}cyclopentyl)acetate
Uniqueness: The unique combination of a cyclohexyl ring with both amino and tert-butoxycarbonyl groups, linked to an acetate ester, distinguishes it from similar compounds
Properties
IUPAC Name |
ethyl 2-[4-amino-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O4/c1-5-20-12(18)10-15(8-6-11(16)7-9-15)17-13(19)21-14(2,3)4/h11H,5-10,16H2,1-4H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSJGJJSOTCXDEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1(CCC(CC1)N)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.39 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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